

# An In-Depth Technical Guide to the Chemical Structure and Synthesis of Parconazole

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Parconazole is an azole antifungal agent characterized by a complex heterocyclic structure. This guide provides a detailed overview of its chemical properties, including its IUPAC name, CAS registry number, molecular formula, and weight. While a specific, publicly available, step-by-step synthesis protocol for Parconazole is not readily found in the scientific literature or patent databases, this document outlines a plausible synthetic pathway based on established methodologies for analogous azole antifungals. The proposed synthesis involves a multi-step process commencing with the preparation of a key epoxide intermediate, followed by the introduction of the imidazole and propargyl ether moieties. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

## **Chemical Structure and Properties**

**Parconazole** is a complex organic molecule with a core 1,3-dioxolane ring system. The chemical identity of **Parconazole** is well-established and characterized by the following identifiers and properties.



Property	Value	Source
IUPAC Name	1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole	[1]
CAS Registry Number	61400-59-7	
Molecular Formula	C17H16Cl2N2O3	[1]
Molecular Weight 367.23 g/mol		[1]
SMILES String	C#CCOC[C@@H]1CO INVALID-LINK (CN2C=CN=C2)C3=C(C=C(C=C3)CI)CI	[1]

The structure of **Parconazole** features a chiral 1,3-dioxolane ring, a dichlorophenyl group, an imidazole ring, and a propargyl ether side chain. The specific stereochemistry, (2S,4R), is crucial for its biological activity.

## **Proposed Synthesis of Parconazole**

A detailed, validated experimental protocol for the synthesis of **Parconazole** is not explicitly available in the public domain. However, based on the known synthesis of structurally related azole antifungals, such as ketoconazole and itraconazole, a logical synthetic route can be proposed. The following multi-step synthesis represents a chemically sound approach to obtaining **Parconazole**.

## **Overview of the Synthetic Strategy**

The proposed synthesis of **Parconazole** can be conceptually divided into three main stages:

- Synthesis of the Key Intermediate: Preparation of a substituted 1,3-dioxolane derivative bearing the 2,4-dichlorophenyl group.
- Introduction of the Imidazole Moiety: Attachment of the imidazole ring to the dioxolane core.



• Formation of the Propargyl Ether: Addition of the propargyl ether side chain.



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Caption: Proposed synthetic pathway for **Parconazole**.

## **Detailed Experimental Protocols (Hypothetical)**

The following protocols are hypothetical and based on general procedures for the synthesis of related compounds. They should be adapted and optimized by qualified laboratory personnel.

Step 1: Synthesis of (2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol

- Reaction Setup: To a solution of 2',4'-dichloro-2-bromoacetophenone (1.0 eq) in a suitable solvent such as toluene, add (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by thin-layer chromatography (TLC).
- Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid
  with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic
  solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and

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concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-carbonitrile

- Reaction Setup: Dissolve the alcohol from the previous step (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a brominating agent such as phosphorus tribromide (PBr<sub>3</sub>, 0.5 eq) dropwise at 0 °C.
- Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
- Work-up and Purification: Carefully quench the reaction with ice-water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
   The resulting bromo intermediate is often used in the next step without further purification.

Step 3: Synthesis of 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole

- Reaction Setup: To a solution of the bromo intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add imidazole (1.5 eq) and a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq).
- Reaction Conditions: Heat the mixture at 80-100 °C and stir until the reaction is complete (monitor by TLC).
- Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the
  product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with
  water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by
  column chromatography.

#### Step 4: Synthesis of Parconazole

Reaction Setup: To a solution of the imidazole derivative from the previous step (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.2 eq) at 0 °C under an inert atmosphere.



- Reaction Conditions: Stir the mixture for 30 minutes at 0 °C, then add propargyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the final product by column chromatography and/or recrystallization to yield **Parconazole**.

## **Quantitative Data (Illustrative)**

As no specific literature with experimental data for **Parconazole** synthesis was identified, the following table presents illustrative quantitative data that might be expected for such a synthesis, based on yields for similar reactions.



Step	Reactant	Product	Theoretic al Yield (g)	Actual Yield (g)	Percent Yield (%)	Purity (by HPLC) (%)
1	2',4'- dichloro-2- bromoacet ophenone	(2-(2,4- dichloroph enyl)-1,3- dioxolan-4- yl)methano	10.0	7.8	78	95
2	(2-(2,4- dichloroph enyl)-1,3- dioxolan-4- yl)methano	2- (bromomet hyl)-2-(2,4- dichloroph enyl)-1,3- dioxolane	7.8	6.9	88	90 (crude)
3	2- (bromomet hyl)-2-(2,4- dichloroph enyl)-1,3- dioxolane	1-((2-(2,4-dichloroph enyl)-1,3- dioxolan-2- yl)methyl)- 1H- imidazole	6.9	5.1	74	97
4	1-((2-(2,4-dichloroph enyl)-1,3- dioxolan-2- yl)methyl)- 1H- imidazole	Parconazol e	5.1	3.7	73	>99

## Conclusion

This technical guide provides a comprehensive overview of the chemical structure of **Parconazole** and a plausible, though hypothetical, synthetic route. The proposed synthesis is



based on established chemical principles and reactions common in the preparation of other azole antifungal agents. The successful synthesis of **Parconazole** would require careful optimization of each step and rigorous purification and characterization of all intermediates and the final product. This document serves as a foundational resource for researchers interested in the synthesis and development of **Parconazole** and related antifungal compounds. Further investigation into patent literature, specifically from the originating pharmaceutical companies, may provide more explicit details on the manufacturing process.

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### References

- 1. US6509038B2 Antifungal compositions with improved bioavailability Google Patents [patents.google.com]
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